molecular formula C21H14N2O2S B2504444 N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide CAS No. 899960-81-7

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide

Cat. No. B2504444
CAS RN: 899960-81-7
M. Wt: 358.42
InChI Key: CHKMPMWMWQMDCH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide is a compound that features a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential biological activities, which may include electrophysiological effects on cardiac tissue, anticonvulsant and neuroprotective properties, and possible applications in the synthesis of novel pharmaceuticals .

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been described in several studies. For instance, N-substituted imidazolylbenzamides, which share a similar structural motif, have been synthesized and shown to possess cardiac electrophysiological activity . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, a building block for thiazolo[3,2-a]pyrimidinone products, which suggests a potential synthetic route for related benzothiazole amides . Additionally, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized using EDC coupling reactions, indicating a viable method for the synthesis of this compound .

Molecular Structure Analysis

The molecular and electronic structure of benzothiazole derivatives has been extensively studied. For example, the molecular geometry, vibrational frequencies, and chemical shift values of a related compound, N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, were determined using X-ray diffraction and computational methods . Similarly, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized, providing insights into the conformational flexibility and electronic properties of such compounds .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives has been explored in various contexts. For instance, the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide involved the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole, demonstrating the potential for chemical modifications and the formation of complexes with metals such as Fe(III), Co(II), and Cr(III) . These studies provide a foundation for understanding the chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar benzothiazole derivatives have been investigated. For example, the thermal stability and fragmentation patterns of metal complexes of a related thiosemicarbazide were analyzed, which could be relevant for understanding the stability of this compound . Additionally, the molecular electrostatic potential and frontier molecular orbitals of related compounds were determined, which may correlate with the reactivity and interaction of this compound with biological targets .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing compounds with the benzo[d]thiazolyl motif due to their potential biological activities and applications in material science. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide involved reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole. The compound was characterized by spectroscopic methods, highlighting its potential for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari et al., 2019).

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of benzo[d]thiazol-6-yl derivatives. For example, new 5-arylidene derivatives bearing a fluorine atom showed significant antimicrobial activity against various bacterial and fungal strains, underscoring the importance of the fluorine atom in enhancing antimicrobial properties (N. Desai et al., 2013). Another study synthesized coumarin-thiazole derivatives, which exhibited good antimicrobial effects when incorporated into polyurethane coatings, indicating their potential use in antimicrobial surface applications (H. A. El‐Wahab et al., 2014).

Anticancer Activities

Compounds containing the benzo[d]thiazol-6-yl moiety have also been evaluated for their anticancer activities. A study on benzimidazoles with Aurora A kinase and KSP inhibitory activities found that thiazolopyrimidine derivatives exhibited potent anticancer properties against various human cancer cell lines, highlighting the therapeutic potential of these compounds (Amira S. Abd El‐All et al., 2015).

Drug Discovery and Material Science

Research on benzo[d]thiazol-6-yl derivatives extends to drug discovery and materials science. For instance, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives were synthesized as building blocks for further chemical exploration, offering new avenues for ligand development in drug discovery (Martina Durcik et al., 2020).

Future Directions

The future research directions for “N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide” could include further exploration of its biological activities, potential medicinal uses, and its synthesis process .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-18-19(12-17)26-13-22-18/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKMPMWMWQMDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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